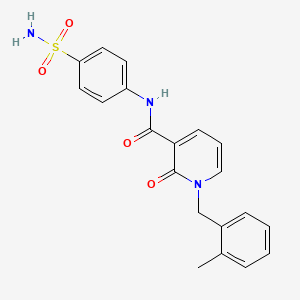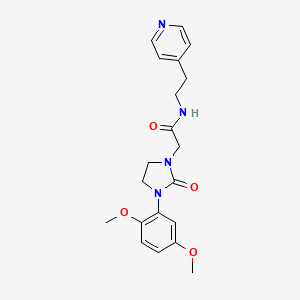![molecular formula C15H12N4O3 B2432558 2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide CAS No. 866149-00-0](/img/structure/B2432558.png)
2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide” is a chemical compound with the molecular formula C13H9N3O2 . It is intended for research use only and is not intended for diagnostic or therapeutic use .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzodioxol group attached to an imidazo[1,2-a]pyridine ring . The molecular weight of the compound is 239.23 .Applications De Recherche Scientifique
Antifungal Activities :
- A study synthesized various derivatives from imidazo[1,2-a]pyridine-2-carbohydrazide and evaluated them for antifungal activity against several species, including Microsporum gypseum, Candida albicans, and others. Some compounds, specifically hydrazinecarbothioamide derivatives, showed moderate antifungal activity (Göktaş et al., 2014).
- Another research effort synthesized and evaluated hydrazide derivatives of imidazo[1,2-a]pyridine for their anticandidal activities. These compounds were tested against various Candida species, showing potential as anticandidal agents (Kaplancıklı et al., 2008).
Characterization of Conformers :
- In 2022, a study focused on synthesizing and characterizing new N-acylhydrazones containing the imidazo[1,2-a]pyridine scaffold. This research provided insights into the structural aspects of these compounds, which is crucial for understanding their potential applications (Evrard et al., 2022).
Broad Medicinal Applications :
- Imidazo[1,2-a]pyridine is recognized as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry. This includes potential uses as anticancer, antimicrobial, antiviral, and other therapeutic agents. The scaffold has been represented in various marketed preparations, and structural modifications are continuously explored to develop novel therapeutic agents (Deep et al., 2016).
Antioxidant and Antimicrobial Activities :
- A study on the synthesis and evaluation of various imidazo[1,2-a]pyridine derivatives for their antioxidant and antimicrobial activities showed that some compounds displayed high activity against bacteria like Staphylococcus aureus and fungi like Candida albicans (Bassyouni et al., 2012).
Antiulcer Agents :
- Research on imidazo[1,2-a]pyridines substituted at the 3-position was conducted with the aim of developing potential antiulcer agents. While none showed significant antisecretory activity, several demonstrated good cytoprotective properties, indicating their potential in antiulcer drug development (Starrett et al., 1989).
Sensor for Al3+ :
- A study developed a fluorescent sensor based on imidazo[1,2-a]pyridine for detecting Al3+ ions. The synthesized sensor showed high sensitivity and selectivity, demonstrating the potential of imidazo[1,2-a]pyridine derivatives in analytical applications (Li & Xiao, 2016).
Safety and Hazards
Propriétés
IUPAC Name |
2-(1,3-benzodioxol-5-yl)imidazo[1,2-a]pyridine-6-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c16-18-15(20)10-2-4-14-17-11(7-19(14)6-10)9-1-3-12-13(5-9)22-8-21-12/h1-7H,8,16H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPSPGRFDWXJLAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN4C=C(C=CC4=N3)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Sodium;5-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B2432477.png)

![2,3,5,6-Tetramethyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B2432482.png)




![2-Cyclopropyl-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B2432491.png)


![3-Chloro-5-(trifluoromethyl)-2-[3-(trifluoromethyl)phenoxy]pyridine](/img/structure/B2432496.png)

